molecular formula C12H11NO3S2 B3489835 methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate

methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No.: B3489835
M. Wt: 281.4 g/mol
InChI Key: BUIZWUHTUPUZCX-UHFFFAOYSA-N
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Description

It contains a thiophene ring substituted with a carbonyl group and an amino group. Thiophene derivatives like this one have attracted interest due to their potential as biologically active compounds, industrial applications, and material science .


Synthesis Analysis

Several synthetic methods lead to thiophene derivatives. These include condensation reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis. For instance, the Gewald reaction combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .


Molecular Structure Analysis

The molecular weight of methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate is approximately 157.19 g/mol. Its chemical structure includes a thiophene ring, an amino group, and an ester group .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including cyclization reactions. For example, it reacts with hydrazonoyl chlorides to yield N-arylamidrazones. Additionally, it has been used in the synthesis of 4-nitro and 4-aminothienyl ureas and quinazolinocarboline alkaloids .


Physical and Chemical Properties Analysis

  • Melting Point : Approximately 62-64°C .
  • Boiling Point : Not applicable (solid at room temperature) .

Safety and Hazards

It is essential to handle this compound with care, following safety precautions. Refer to safety data sheets for detailed information .

Properties

IUPAC Name

methyl 3-[(5-methylthiophene-3-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-7-5-8(6-18-7)11(14)13-9-3-4-17-10(9)12(15)16-2/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIZWUHTUPUZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate
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methyl 3-{[(5-methyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate

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